4-Bromo-2-fluorobenzenesulfonamide
Overview
Description
4-Bromo-2-fluorobenzenesulfonamide is a compound that is structurally related to various benzenesulfonamide derivatives, which have been studied for their potential applications in different fields, including analytical chemistry and medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from the related compounds and their properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves multi-step reactions that may include nitration, reduction, diazotization, and bromination processes. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a compound with a similar substitution pattern, starts from p-xylene and involves a four-step reaction sequence with an overall yield of 30% . The synthesis of other sulfonamide derivatives, such as sodium N-bromo-p-nitrobenzenesulfonamide, is reported to be straightforward, yielding a compound that serves as an oxidizing titrant .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring that may have various substituents, influencing the compound's properties and interactions. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl-substituted analog have been investigated, revealing two-dimensional architectures and intermolecular interactions that are crucial for understanding the relationship between structure and function .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, depending on their substituents. The presence of a bromo and fluoro group on the benzene ring can influence the reactivity and selectivity of the compound in chemical transformations. For instance, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to preserve COX-2 potency and increase selectivity in the context of cyclooxygenase inhibition . Additionally, fluorination reactions using N-fluorobenzenesulfonimide (NFSI) have been applied to thiazole derivatives, leading to selective monofluorination or trifluorination depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the crystal structure and packing patterns of related compounds provide insights into their stability and potential intermolecular interactions . The presence of bromo and fluoro substituents is likely to affect the compound's polarity, solubility, and reactivity. Analytical applications of these compounds, as demonstrated by sodium N-bromo-p-nitrobenzenesulfonamide, show that they can serve as effective titrants with simple and rapid procedures .
Scientific Research Applications
Binding and Enzyme Interaction Studies
- NMR Studies of Enzyme-Inhibitor Complexes : The binding of benzenesulfonamides, such as 4-fluorobenzenesulfonamide, to human carbonic anhydrases has been explored through NMR spectroscopy. This research provides insights into the stoichiometry of inhibitor binding, the nature of bound forms, and changes in protein structure upon binding, which are essential for understanding enzyme-inhibitor interactions (Dugad & Gerig, 1988).
Molecular Structure and Spectroscopic Analysis
- Theoretical Investigation of Molecular Structures : Research on para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, using ab initio Hartree–Fock and density functional theory, has been conducted. This includes the study of vibrational frequencies, NMR chemical shifts, and comparison with experimental data for understanding the molecular structure and spectroscopic properties (Karabacak et al., 2009).
Fluorination Reactions
- Enantioselective Fluorination : Research on N-fluorobenzenesulfonamide for fluorination reactions highlights the fine-tuning of reactivity and selectivity by modifying substituents on phenyl rings. This has applications in synthesizing fluorinated compounds with high yields and enantioselectivities, important for organic and medicinal chemistry (Wang et al., 2014).
Electrochemistry and Battery Research
- Electrolyte Additive for Lithium-Ion Batteries : A study on 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries illustrates its role in enhancing thermal stability and providing overcharge protection. This research is crucial for advancing battery technology and safety (Zhang, 2014).
Photodynamic Therapy
- Zinc Phthalocyanine in Photodynamic Therapy : Research involving benzenesulfonamide derivatives in zinc phthalocyanines has shown potential for photodynamic therapy applications in cancer treatment. These compounds exhibit favorable photophysical properties, making them suitable as photosensitizers (Pişkin et al., 2020).
Crystallography and Structural Analysis
- Structural Characterization of Complexes : Studies on the crystal structure and spectroscopic characterization of platinum(II) dithiocarbimato complexes involving 4-fluorobenzenesulfonamide provide insights into their geometrical and structural aspects. This is significant for understanding the properties and applications of such complexes (Amim et al., 2008).
Safety and Hazards
Mechanism of Action
properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVDHZKGQQHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381184 | |
Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214210-30-7 | |
Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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